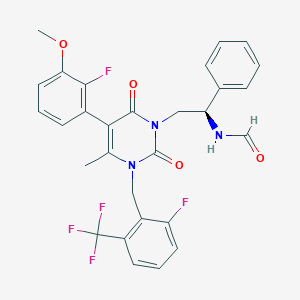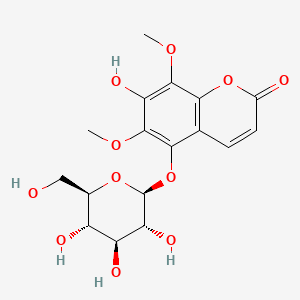
7-Hydroxyisofraxidin 5-beta-D-Glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxyisofraxidin 5-beta-D-Glucoside is a chemical compound with the molecular formula C17H20O11 and a molecular weight of 400.334. It is an isomer of 5-Hydroxyisofraxidin 7-beta-D-Glucoside and an analog of Isofraxidin 7-O-beta-D-Glucoside. This compound is a derivative of Isofraxidin and is found in the aerial parts of Artemisia selengensis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyisofraxidin 5-beta-D-Glucoside involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl groups during the glycosylation step. The glycosylation reaction is carried out using a glycosyl donor, such as a glycosyl bromide or glycosyl trichloroacetimidate, in the presence of a Lewis acid catalyst like silver triflate or boron trifluoride etherate. After the glycosylation, the protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as the aerial parts of Artemisia selengensis, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved using the synthetic routes mentioned above, with optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxyisofraxidin 5-beta-D-Glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride or phosphorus tribromide, and alkylating agents like methyl iodide or ethyl bromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Hydroxyisofraxidin 5-beta-D-Glucoside has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including interleukin 6 (IL-6) inhibitory activity, which may have implications in treating inflammatory diseases.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 7-Hydroxyisofraxidin 5-beta-D-Glucoside involves its interaction with molecular targets and pathways in the body. It has been shown to inhibit the activity of interleukin 6 (IL-6), a pro-inflammatory cytokine, by binding to its receptor and preventing the activation of downstream signaling pathways. This inhibition can reduce inflammation and oxidative stress, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxyisofraxidin 5-beta-D-Glucoside is similar to other compounds such as:
5-Hydroxyisofraxidin 7-beta-D-Glucoside: An isomer with similar biological activities.
Isofraxidin 7-O-beta-D-Glucoside: An analog with similar chemical structure and biological properties.
Isofraxidin: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific glycosylation pattern, which may influence its solubility, stability, and biological activity compared to its analogs and isomers.
Eigenschaften
Molekularformel |
C17H20O11 |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
7-hydroxy-6,8-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C17H20O11/c1-24-15-12(23)16(25-2)14(6-3-4-8(19)27-13(6)15)28-17-11(22)10(21)9(20)7(5-18)26-17/h3-4,7,9-11,17-18,20-23H,5H2,1-2H3/t7-,9-,10+,11-,17+/m1/s1 |
InChI-Schlüssel |
KPPFMXIPEMWGSO-AHKYOXQYSA-N |
Isomerische SMILES |
COC1=C(C(=C(C2=C1OC(=O)C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)O |
Kanonische SMILES |
COC1=C(C(=C(C2=C1OC(=O)C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




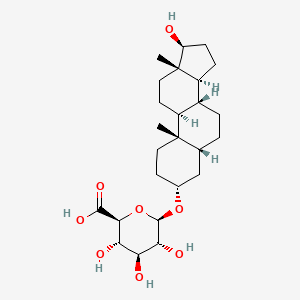
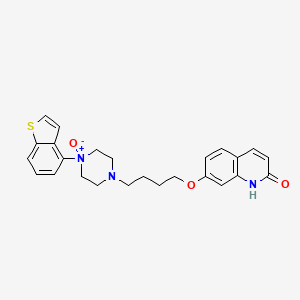
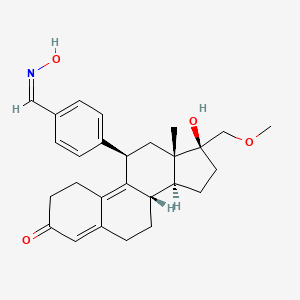
![5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13840208.png)
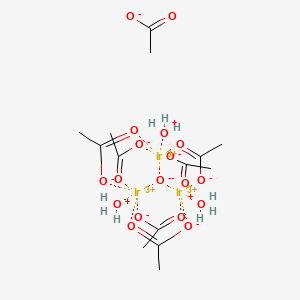
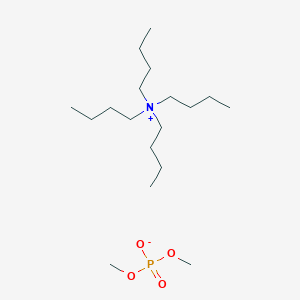
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

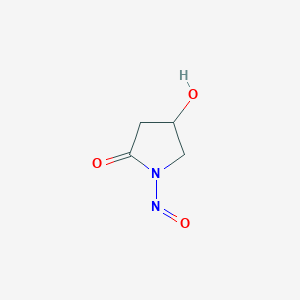
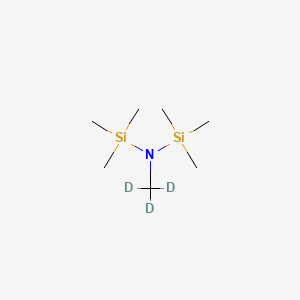
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
